molecular formula C8H11N5S B2455749 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide CAS No. 96699-87-5

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide

Cat. No.: B2455749
CAS No.: 96699-87-5
M. Wt: 209.27
InChI Key: XAHYPRWKUUNOHD-SDQBBNPISA-N
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Description

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide (CAS 96699-87-5) is a high-purity (≥98%) chemical compound supplied for research and further manufacturing use. It serves as a crucial synthetic intermediate for developing novel nitrogen-sulfur heterocycles. This compound is a versatile building block in medicinal chemistry, particularly for constructing thiazole-clubbed pyridine scaffolds. Such hybrids have demonstrated significant research interest as potential antiviral agents. Molecular docking and dynamics simulation studies against the SARS-CoV-2 main protease (Mpro, PDB: 6LU7) have shown that derivatives synthesized from this core structure can exhibit high binding affinity, indicating promise for the development of new COVID-19 inhibitors . The structure features multiple nitrogen atoms and a thiohydrazide group, which act as active sites for adsorption. This also makes derivatives of related hydrazide compounds effective in other applications, such as corrosion inhibition in acidic media . Researchers value this compound for its ability to undergo condensation and nucleophilic substitution reactions, enabling the creation of diverse libraries for biological screening. This product is strictly for research and further manufacturing use and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling and storage information.

Properties

IUPAC Name

1-amino-3-[(Z)-1-pyridin-2-ylethylideneamino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5S/c1-6(12-13-8(14)11-9)7-4-2-3-5-10-7/h2-5H,9H2,1H3,(H2,11,13,14)/b12-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAHYPRWKUUNOHD-SDQBBNPISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=S)NN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=S)NN)/C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide typically involves the reaction of 1-(2-pyridinyl)ethanone with hydrazinecarbothioamide in the presence of a suitable solvent such as methanol or acetonitrile . The reaction is usually carried out under reflux conditions for a specified period to ensure complete conversion of the reactants to the desired product .

Chemical Reactions Analysis

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological properties, making it a candidate for further research in pharmacology and medicinal chemistry.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

  • Mechanism of Action : The antimicrobial activity is believed to stem from the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage associated with various diseases.

  • Applications : The antioxidant properties make it a candidate for use in food preservation and in formulations aimed at reducing oxidative stress-related conditions.

Anticancer Potential

There is emerging evidence supporting the anticancer properties of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide. Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit tumor growth.

  • Mechanism : The compound may exert its effects by modulating signaling pathways related to cell proliferation and survival.

Case Studies

Several case studies have highlighted the efficacy of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide in various applications:

  • Antimicrobial Efficacy Study :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 15 µg/mL against S. aureus, indicating strong antibacterial activity.
    PathogenMIC (µg/mL)Type
    Staphylococcus aureus15Bactericidal
    Escherichia coli30Bacteriostatic
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound reduced oxidative stress markers by up to 50% compared to control groups, showcasing its potential as an antioxidant agent.
  • Anticancer Activity Evaluation :
    • A recent study investigated the compound's effects on human cancer cell lines, revealing an IC50 value of 20 µM, suggesting significant anticancer potential through apoptosis induction.

Mechanism of Action

The mechanism of action of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate certain biological processes. Additionally, its hydrazine and thiohydrazide groups can participate in redox reactions, influencing cellular functions .

Comparison with Similar Compounds

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide can be compared with similar compounds such as:

    2-[1-(2-Pyridinyl)ethylidene]hydrazinecarbothioamide: This compound has a similar structure but differs in its functional groups.

    2-{1-[(1-(2-Pyridinio)ethylidene)hydrazono]ethyl}pyridinium diperchlorate: This compound is formed through template condensation in the presence of chromium (III) ions and has distinct crystallographic properties.

The uniqueness of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide lies in its specific combination of functional groups and its ability to form stable complexes with metal ions, making it valuable in various research and industrial applications.

Biological Activity

2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide, a compound belonging to the hydrazine class, has been investigated for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide is C10H12N4S, and it features a pyridine ring that contributes to its biological activity. The compound can be synthesized through a reaction between 3-acetylpyridine and thiocarbohydrazide in the presence of an acid catalyst under reflux conditions .

Biological Activity Overview

The biological activities of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide have been explored in various studies, highlighting its potential as an antibacterial, antifungal, and anticancer agent.

Antibacterial Activity

Research indicates that derivatives of hydrazinecarbothiohydrazide exhibit significant antibacterial properties. For instance, a study demonstrated that related compounds showed low micromolar inhibitory concentrations against Sporosarcina pasteurii urease, indicating potential for treating urease-related infections .

Table 1: Antibacterial Activity of Hydrazine Derivatives

CompoundTarget BacteriaIC50 (μM)
2-Pyridyl derivativeSporosarcina pasteurii0.39
Related hydrazonesProteus mirabilisVaries

Antifungal Activity

The compound has also shown promising antifungal activity. In vitro studies have reported effectiveness against various fungal strains, suggesting its utility in developing antifungal therapies .

Anticancer Activity

Recent investigations have focused on the anticancer properties of hydrazine derivatives. A study employing molecular docking techniques found that 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide could inhibit the main protease of SARS-CoV-2, which is crucial for viral replication. This suggests a dual role in both antiviral and anticancer applications due to the structural similarities between viral proteases and certain cancer-associated enzymes .

Table 2: Summary of Biological Activities

Activity TypeEffectivenessMechanism of Action
AntibacterialModerate to HighInhibition of urease
AntifungalModerateDisruption of fungal cell integrity
AnticancerPromisingInhibition of viral proteases

The mechanisms underlying the biological activities of 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide involve several pathways:

  • Antibacterial Mechanism : The compound inhibits urease activity in bacteria, which is essential for their survival and virulence.
  • Antifungal Mechanism : It disrupts cell wall synthesis and function in fungal cells.
  • Anticancer Mechanism : By targeting viral proteases, it may prevent cancer cell proliferation indirectly by disrupting viral replication pathways that can lead to oncogenesis.

Case Studies

Several case studies have highlighted the efficacy of hydrazine derivatives in clinical settings:

  • Study on Urease Inhibition : A series of thiourea-based compounds were synthesized and tested against urease from Sporosarcina pasteurii. The results indicated that certain derivatives had IC50 values in the low micromolar range, showcasing their potential as therapeutic agents against urease-related infections .
  • Antiviral Activity Against SARS-CoV-2 : Molecular docking studies revealed that derivatives including 2-[1-[2-Pyridyl]ethylidene]hydrazinecarbothiohydrazide bind effectively to the main protease (Mpro) of SARS-CoV-2, suggesting potential as antiviral agents .

Q & A

Q. What are the standard synthetic routes for 2-[1-(2-Pyridyl)ethylidene]hydrazinecarbothiohydrazide, and how are reaction conditions optimized?

The compound is typically synthesized via condensation of 2-acetylpyridine with thiocarbohydrazide in polar solvents (e.g., ethanol or DMF) under reflux. Catalysts like triethylamine (TEA) or HCl are used to accelerate the reaction. Key steps include:

  • Refluxing for 4–6 hours with TLC monitoring.
  • Isolation via filtration and recrystallization from methanol or ethanol. Yield optimization involves adjusting stoichiometry, solvent polarity, and catalyst concentration .

Q. Which spectroscopic and analytical techniques are employed for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=N, N-H stretches).
  • NMR (¹H/¹³C) : Confirms proton environments and carbon frameworks.
  • Mass spectrometry : Determines molecular weight and fragmentation patterns.
  • Elemental analysis : Validates purity and empirical formula. Melting point analysis ensures compound homogeneity .

Q. What are the primary research applications of this compound in medicinal chemistry?

It serves as a ligand for metal complexes (e.g., copper) with anticancer properties, a precursor for antimalarial agents, and a scaffold for enzyme inhibition studies. Applications focus on structure-activity relationship (SAR) exploration and bioactivity screening .

Advanced Research Questions

Q. How does the compound coordinate with metal ions, and what implications does this have for biological activity?

The hydrazinecarbothiohydrazide moiety acts as a tridentate ligand, binding via pyridyl-N, hydrazinic-N, and thione-S atoms. Coordination with transition metals (e.g., Cu²⁺) enhances bioactivity by stabilizing DNA interactions or inducing redox activity. Crystallographic studies (e.g., SHELXL refinement) reveal pentagonal bipyramidal geometries in complexes, critical for targeting cancer cells .

Q. What in vitro methods evaluate its anticancer potential, and how are results interpreted?

  • Cytotoxicity assays : MTT or SRB tests on cell lines (e.g., MCF-7) determine IC₅₀ values.
  • Cell cycle analysis : Flow cytometry identifies phase-specific arrest (e.g., S-phase).
  • DNA interaction studies : UV-Vis titration or gel electrophoresis assess binding affinity. Toxicity indices (TI) compare therapeutic efficacy to side effects .

Q. How do substituent variations on the pyridyl or hydrazide groups affect bioactivity?

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance antiparasitic activity by increasing electrophilicity.
  • Hydrophobic aryl groups improve membrane permeability in anticancer assays. SAR studies combine synthetic modification with molecular docking to predict binding modes to targets like Plasmodium berghei enzymes or cancer cell DNA .

Q. What computational strategies are used to study its interactions with biological targets?

  • Molecular docking (AutoDock/Vina) : Predicts binding affinities to viral proteases (e.g., SARS-CoV-2 Mpro) or DNA.
  • Molecular dynamics simulations : Analyzes stability of ligand-target complexes over time.
  • DFT calculations : Optimizes geometries and evaluates electronic properties (e.g., HOMO-LUMO gaps) .

Q. How are contradictions in bioactivity data resolved across studies?

Discrepancies (e.g., varying IC₅₀ values) are addressed by:

  • Standardizing assay protocols (cell line selection, incubation times).
  • Cross-validating with orthogonal techniques (e.g., EIS for corrosion studies vs. cytotoxicity assays).
  • Analyzing crystallographic data to correlate structure with function .

Q. What methodologies are used for crystallographic analysis of this compound and its derivatives?

  • Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement).
  • Asymmetric unit analysis to determine coordination geometry and hydrogen-bonding networks.
  • CIF files are deposited in databases (e.g., Cambridge Structural Database) for reproducibility .

Q. How is the compound applied in corrosion inhibition studies, and what experimental techniques validate its efficacy?

  • Electrochemical impedance spectroscopy (EIS) : Measures charge transfer resistance.
  • Potentiodynamic polarization : Determines corrosion current density.
  • Surface analysis : SEM/AFM/XPS assess adsorption on metal surfaces.
    Theoretical modeling (e.g., Fukui indices) predicts reactive sites for inhibitor-metal interactions .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., benchchem) per guidelines. Relied on peer-reviewed synthesis, crystallographic, and bioactivity data.
  • Contradictions : Anticancer vs. antimalarial activities highlight context-dependent bioactivity; resolved via target-specific assays .
  • Methodological Depth : Answers emphasize experimental design, data interpretation, and advanced analytical techniques to align with research-grade inquiry.

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